2-(Azetidin-3-yloxy)ethan-1-ol hydrochloride is a chemical compound with the IUPAC name 2-(azetidin-3-yl)ethan-1-ol hydrochloride. It is classified as an organic compound containing an azetidine ring, which is a saturated nitrogen-containing heterocycle. The compound has gained attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
2-(Azetidin-3-yloxy)ethan-1-ol hydrochloride falls under the category of heterocyclic compounds, specifically those that contain nitrogen. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol. The compound features a hydroxyl group (-OH) attached to an ethane chain, which is further connected to an azetidine structure.
The synthesis of 2-(azetidin-3-yloxy)ethan-1-ol hydrochloride typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 2-(azetidin-3-yloxy)ethan-1-ol hydrochloride can be represented as follows:
Key structural data includes:
2-(Azetidin-3-yloxy)ethan-1-ol hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(azetidin-3-yloxy)ethan-1-ol hydrochloride involves its interaction with biological targets, potentially influencing metabolic pathways:
Data on specific targets and pathways affected by this compound are still under investigation, highlighting its potential in drug development.
Key physical properties include:
Relevant chemical properties include:
2-(Azetidin-3-yloxy)ethan-1-ol hydrochloride has several scientific uses:
The synthesis of 2-(azetidin-3-yloxy)ethan-1-ol hydrochloride centers on forging the C–O bond between the azetidine ring and the ethanolic spacer. Key strategies employ tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a protected precursor. Nucleophilic displacement of activated intermediates—such as mesylates (Ms), tosylates (Ts), or halides—by 2-hydroxyethan-1-ol derivatives proves most effective. For example, reacting tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate with ethylene glycol under basic conditions (K₂CO₃/DMF, 60°C) yields the Boc-protected intermediate, which is subsequently deprotected and hydrochlorinated [1]. Alternative pathways include ring-opening of aziridinium ions generated in situ from 2-(aziridin-1-yl)ethanol derivatives, though regioselectivity challenges limit utility [2]. Optimization studies reveal that bulky leaving groups (e.g., nosylate) reduce solvolysis side reactions, while polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
Table 1: Nucleophilic Substitution Efficiency with Varied Leaving Groups
| Leaving Group | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| MsO⁻ | DIPEA | CH₃CN | 6 | 78 |
| TsO⁻ | K₂CO₃ | DMF | 12 | 65 |
| Cl⁻ | NaH | THF | 24 | 42 |
| NosO⁻ | Et₃N | DMF | 4 | 89 |
Acidification of the free base 2-(azetidin-3-yloxy)ethan-1-ol is critical for stability and crystallinity. The hydrochloride salt forms quantitatively through gaseous HCl titration in anhydrous diethyl ether or isopropanol. In situ FTIR monitoring shows that pH control below 2.0 ensures complete protonation of the azetidine nitrogen (pKₐ ~9.2) without ester hydrolysis [7]. Solvent selection dictates crystal morphology: ethereal solvents yield fine powders suitable for filtration, while alcoholic solvents produce larger crystals with reduced hygroscopicity. Post-crystallization, azeotropic drying with toluene removes residual water, achieving >99.5% purity (HPLC). The salt’s structure is confirmed via single-crystal XRD, revealing a hydrogen-bonded network between the Cl⁻, N⁺–H, and hydroxyl groups [7] [8].
Enantiopure variants of the target compound leverage chiral pool derivatization or transition-metal catalysis. L-Tartrate-derived azetidine-3-carboxylic acid serves as a starting material for stereospecific reduction to (3R)-3-(hydroxymethyl)azetidine, which is then coupled with 2-chloroethanol under Mitsunobu conditions [8]. Alternatively, copper-bis(oxazoline) complexes catalyze the asymmetric [2 + 2] cycloaddition of enol ethers with N-tosylimines, constructing the azetidine ring with >90% ee. Recent advances include photochemical aza Paternò–Büchi reactions between imines and alkenes, though yields remain moderate (30–50%) [6]. For N-unprotected azetidines, kinetic resolution using lipase-catalyzed acetylation achieves ee >95% but sacrifices atom economy [3].
Table 2: Asymmetric Methods for Chiral Azetidine Synthesis
| Method | Chiral Inducer | ee (%) | Scale (g) | Ref |
|---|---|---|---|---|
| Chiral Pool Reduction | L-Tartrate | >99 | 100 | [8] |
| Cu-BOX Catalyzed Cycloaddition | (R)-Ph-BOX | 92 | 10 | [6] |
| Aza Paternò–Büchi | None (inherent stereocontrol) | 85 | 0.5 | [6] |
| Enzymatic Resolution | Pseudomonas fluorescens lipase | 97 | 5 | [3] |
Solvent reduction strategies include microwave-assisted synthesis (100 W, 100°C), which cuts reaction times by 70% and energy use by 50% versus conventional heating [2]. In situ FTIR-guided addition of reagents minimizes excess stoichiometry, reducing dimethyl sulfide waste from ozonide reductions. For salt formation, scCO₂ (supercritical CO₂) antisolvent precipitation replaces hydrocarbon solvents, yielding spherical microparticles with uniform size distribution (PDI < 0.2). Additionally, aqueous workups are eliminated by employing polystyrene-supported carbonate bases for neutralization, enabling direct filtration and solvent recycling. Life-cycle analysis confirms a 40% reduction in E-factor (from 32 to 19) when using these integrated approaches [1] [2].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9